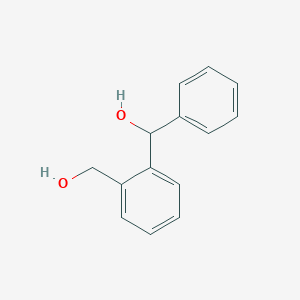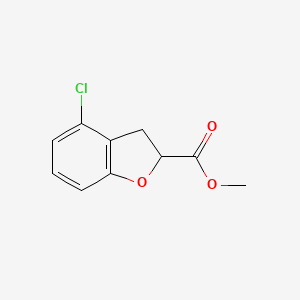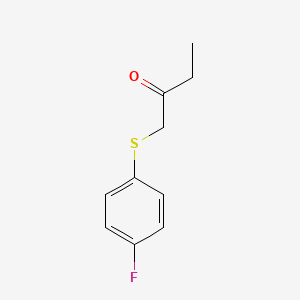![molecular formula C11H12IN B13640819 5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
5'-Iodospiro[cyclobutane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Iodospiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound that features an indoline moiety fused with a cyclobutane ring and an iodine atom at the 5’ position. This compound is part of the broader class of spiroindolines, which are known for their significant biological and pharmacological activities. The presence of the iodine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodospiro[cyclobutane-1,3’-indoline] typically involves the cyclodimerization of 3-phenacylideneoxindoles. This reaction is catalyzed by a photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . The reaction proceeds in dry acetonitrile at room temperature, yielding the desired spirocyclic product with high diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for 5’-Iodospiro[cyclobutane-1,3’-indoline] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as solvent choice and light source, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Iodospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indoline moiety can be oxidized to form oxindoles, while reduction can lead to the formation of more saturated spirocyclic systems.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex polycyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH_4).
Major Products:
Substitution: Formation of spirocyclic compounds with different substituents at the 5’ position.
Oxidation: Formation of spirooxindoles.
Reduction: Formation of reduced spiroindoline derivatives.
Applications De Recherche Scientifique
5’-Iodospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5’-Iodospiro[cyclobutane-1,3’-indoline] is primarily based on its ability to interact with biological targets through its spirocyclic structure. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparaison Avec Des Composés Similaires
Dispiro[indoline-3,1’-cyclobutane-2’,3’'-indolines]: These compounds share a similar spirocyclic structure but differ in the substitution pattern and the presence of additional rings.
Spiropyrans: These compounds also feature a spirocyclic core but are known for their photochromic properties.
Uniqueness: 5’-Iodospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications.
Propriétés
Formule moléculaire |
C11H12IN |
|---|---|
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
5-iodospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12IN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
Clé InChI |
SAPPSZZDWJSYLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC3=C2C=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)






![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
